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Compound of Interest

Compound Name: AZD2389

Cat. No.: B15606120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pre-clinical efficacy of AZD2389, a

novel Fibroblast Activation Protein (FAP) inhibitor, with other emerging anti-fibrotic agents

across various fibrosis models. The data presented is intended to offer an objective overview to

inform further research and drug development in the field of fibrotic diseases.

Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix, leads to organ dysfunction and

failure and represents a significant unmet medical need. AZD2389 is a potent and selective

oral inhibitor of Fibroblast Activation Protein (FAP), a serine protease highly expressed on

activated fibroblasts, the primary cell type responsible for matrix deposition in fibrotic tissues.

Preclinical data in a non-human primate model of liver fibrosis has demonstrated the potential

of AZD2389 to halt and potentially reverse fibrotic progression. This guide cross-validates

these findings by comparing them with available preclinical data for other anti-fibrotic drugs in

development, including lanifibranor, belapectin, and namodenoson, across liver, lung, and

kidney fibrosis models.

AZD2389: A Focus on Liver Fibrosis
The most robust preclinical data for AZD2389 comes from a 29-week study in a diet-induced

model of Metabolic Dysfunction-Associated Steatohepatitis (MASH) in cynomolgus monkeys, a

model that closely mimics human disease progression.
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Quantitative Efficacy Data in a Non-Human Primate
MASH Model

Efficacy Endpoint Vehicle AZD2389 p-value

Improvement in

MASLD Activity Score
20% of animals 48% of animals p=0.0008[1]

Improvement in Liver

Fibrosis
5% of animals 16% of animals p=0.01[1]

Increase in Intact α2-

Antiplasmin
6% 34% -

Caption: Table 1. Efficacy of AZD2389 in a cynomolgus monkey model of diet-induced MASH.

Comparative Efficacy in Liver Fibrosis Models
A direct comparison of AZD2389 with other anti-fibrotic agents in the same preclinical model is

challenging due to the variability in experimental designs. However, the following table

summarizes available data from various preclinical and clinical studies to provide a broader

context.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.bioworld.com/articles/714598-fap-inhibitor-azd-2389-improves-liver-fibrosis-and-mash?v=preview
https://www.bioworld.com/articles/714598-fap-inhibitor-azd-2389-improves-liver-fibrosis-and-mash?v=preview
https://www.benchchem.com/product/b15606120?utm_src=pdf-body
https://www.benchchem.com/product/b15606120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Mechanism of
Action

Model
Key Efficacy
Findings

AZD2389 FAP Inhibitor
Diet-induced MASH

(Cynomolgus Monkey)

48% improvement in

MASLD activity score;

16% improvement in

liver fibrosis[1].

Lanifibranor Pan-PPAR Agonist
Thioacetamide-

induced cirrhosis (Rat)

32% regression in

fibrosis[2].

GAN DIO-NASH

(Mouse)

Improved NAS and

regression in fibrosis

stage[3].

Belapectin Galectin-3 Inhibitor
Phase 2b (Human

NASH cirrhosis)

No significant

reduction in HVPG or

fibrosis overall;

subgroup analysis

showed potential

benefit[4].

Namodenoson
A3 Adenosine

Receptor Agonist

Phase 2 (Human

NAFLD/NASH)

Significant decrease

in serum AST levels;

trend towards

significance for ALT

decrease[5].

CCl4-induced fibrosis

(Mouse)

Improved liver

inflammation and

fibrosis[6].

Caption: Table 2. Comparative efficacy of different anti-fibrotic agents in liver fibrosis.

Exploring the Potential of FAP Inhibition in Lung
and Kidney Fibrosis
While specific data on AZD2389 in preclinical models of lung and kidney fibrosis are not yet

publicly available, studies on other FAP inhibitors and FAP-targeted imaging agents provide a
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strong rationale for its potential efficacy in these indications.

Lung Fibrosis
The bleomycin-induced lung fibrosis model in mice is a widely used and well-characterized

model for studying idiopathic pulmonary fibrosis (IPF). Studies utilizing FAP-targeted imaging

agents have demonstrated increased FAP expression in the fibrotic lungs of these animals,

which correlates with the extent of fibrosis.

In a bleomycin-induced mouse model, uptake of a 68Ga-labeled FAP inhibitor (FAPI-46) in

the lungs was significantly higher in fibrotic animals compared to controls and correlated with

disease progression[7].

Another study using 18F-FAPI PET/CT in the same model showed a strong correlation

between FAPI uptake and lung hydroxyproline content, a direct measure of collagen

deposition[8].

These findings suggest that FAP is a relevant target in pulmonary fibrosis and that FAP

inhibitors like AZD2389 could have therapeutic potential.

Kidney Fibrosis
The unilateral ureteral obstruction (UUO) model in mice is a robust and rapid model of kidney

fibrosis. Similar to the lung, FAP expression is upregulated in the fibrotic kidney.

A study using a novel 68Ga-labeled FAP inhibitor demonstrated superior sensitivity in

detecting active fibrogenesis in a murine model of ischemia-reperfusion injury-induced renal

fibrosis compared to standard imaging agents[9]. The tracer uptake correlated strongly with

interstitial fibrosis and FAP expression.

This indicates that FAP is a promising target for both imaging and therapy in chronic kidney

disease.

Experimental Protocols
Diet-Induced MASH in Cynomolgus Monkeys
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Model Induction: Cynomolgus monkeys are fed a high-fat, high-fructose diet for an extended

period (e.g., over a year) to induce obesity, insulin resistance, and the full spectrum of

NAFLD, including NASH and fibrosis[10]. Liver biopsies are performed to confirm the

disease stage before initiation of treatment.

Treatment: AZD2389 or vehicle is administered orally once daily for a specified duration

(e.g., 29 weeks)[1].

Efficacy Assessment: Liver biopsies are collected at baseline and at the end of the study.

Histological analysis is performed using the NASH Clinical Research Network (CRN) scoring

system to assess steatosis, inflammation, ballooning, and fibrosis. Quantitative image

analysis can be used to measure the percentage of liver area occupied by collagen (e.g.,

using Sirius Red staining). Biomarkers in blood and urine are also analyzed.

Bleomycin-Induced Pulmonary Fibrosis in Mice
Model Induction: A single intratracheal instillation of bleomycin (e.g., 3 mg/kg) is

administered to mice (C57BL/6 strain is commonly used)[11]. This induces an initial

inflammatory phase followed by a fibrotic phase, typically peaking around 14-21 days.

Treatment: The test compound is typically administered daily, starting either before or after

the bleomycin challenge, depending on whether a prophylactic or therapeutic effect is being

investigated.

Efficacy Assessment: At the end of the study, lungs are harvested for analysis. Histological

assessment of fibrosis is performed using the Ashcroft scoring system. Collagen content is

quantified by measuring hydroxyproline levels in lung homogenates. Bronchoalveolar lavage

fluid (BALF) can be analyzed for inflammatory cells and cytokines[11][12].

Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis in
Mice

Model Induction: The left ureter of a mouse is surgically ligated, causing complete

obstruction of urine flow from that kidney[13][14][15]. The contralateral kidney serves as an

internal control. This procedure leads to rapid and progressive interstitial fibrosis in the

obstructed kidney.
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Treatment: The test compound is administered daily, typically starting from the day of

surgery.

Efficacy Assessment: Kidneys are harvested at various time points (e.g., 7, 14, or 21 days)

after surgery. The extent of fibrosis is assessed by histological staining (e.g., Masson's

trichrome, Sirius Red) and immunohistochemistry for fibrosis markers like α-smooth muscle

actin (α-SMA) and collagen I[13]. Gene expression analysis of pro-fibrotic and inflammatory

markers can also be performed.

Signaling Pathways and Experimental Workflows
AZD2389 Mechanism of Action in Fibrosis
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Caption: AZD2389 inhibits FAP, preventing the cleavage of pro-fibrotic substrates.

Experimental Workflow for Preclinical Fibrosis Models
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Caption: General experimental workflow for evaluating anti-fibrotic compounds.
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Caption: Logical flow for the comparative analysis of AZD2389 and alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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